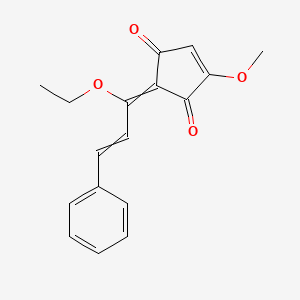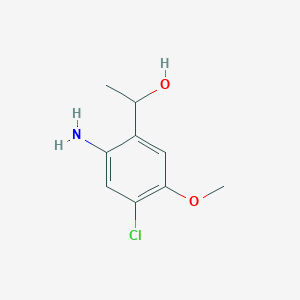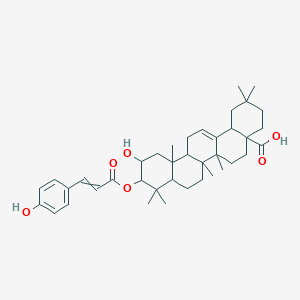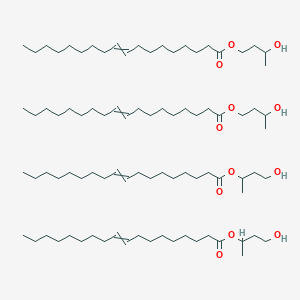
4-Hydroxybutan-2-yl octadec-9-enoate;3-hydroxybutyl octadec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxybutan-2-yl octadec-9-enoate and 3-hydroxybutyl octadec-9-enoate are organic compounds that belong to the class of fatty acid esters. These compounds are characterized by the presence of a long hydrocarbon chain (octadec-9-enoate) esterified with a hydroxybutyl group. They are often used in various industrial applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxybutan-2-yl octadec-9-enoate and 3-hydroxybutyl octadec-9-enoate typically involves the esterification of octadec-9-enoic acid with 4-hydroxybutan-2-one or 3-hydroxybutanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of these esters can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, where they undergo esterification, and the product is continuously removed and purified.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxybutan-2-yl octadec-9-enoate and 3-hydroxybutyl octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: These esters can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Octadec-9-enoic acid and butanoic acid derivatives.
Reduction: Octadec-9-enol and butanol derivatives.
Substitution: Various ethers and esters depending on the substituent used.
Aplicaciones Científicas De Investigación
4-Hydroxybutan-2-yl octadec-9-enoate and 3-hydroxybutyl octadec-9-enoate have several applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their role in lipid metabolism and as potential bioactive compounds.
Medicine: Investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the formulation of lubricants, surfactants, and cosmetics.
Mecanismo De Acción
The mechanism of action of these esters involves their interaction with biological membranes and enzymes. They can modulate membrane fluidity and permeability, affecting cellular processes. Additionally, they may inhibit or activate specific enzymes involved in lipid metabolism, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Octadec-9-enoic acid: A fatty acid with a similar hydrocarbon chain but without the ester group.
4-Hydroxybutan-2-one: A ketone with a similar hydroxybutyl group but without the long hydrocarbon chain.
3-Hydroxybutanol: An alcohol with a similar hydroxybutyl group but without the long hydrocarbon chain.
Uniqueness
4-Hydroxybutan-2-yl octadec-9-enoate and 3-hydroxybutyl octadec-9-enoate are unique due to their combination of a long hydrocarbon chain and a hydroxybutyl group. This structure imparts unique physicochemical properties, such as enhanced solubility in organic solvents and specific biological activities .
Propiedades
Fórmula molecular |
C88H168O12 |
|---|---|
Peso molecular |
1418.3 g/mol |
Nombre IUPAC |
4-hydroxybutan-2-yl octadec-9-enoate;3-hydroxybutyl octadec-9-enoate |
InChI |
InChI=1S/4C22H42O3/c2*1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(24)25-20-19-21(2)23;2*1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(24)25-21(2)19-20-23/h4*10-11,21,23H,3-9,12-20H2,1-2H3 |
Clave InChI |
NTHKRDIUQCILKZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCCC(C)O.CCCCCCCCC=CCCCCCCCC(=O)OCCC(C)O.CCCCCCCCC=CCCCCCCCC(=O)OC(C)CCO.CCCCCCCCC=CCCCCCCCC(=O)OC(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


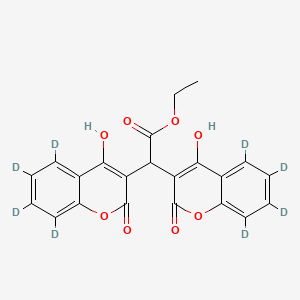
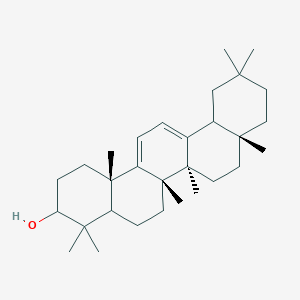

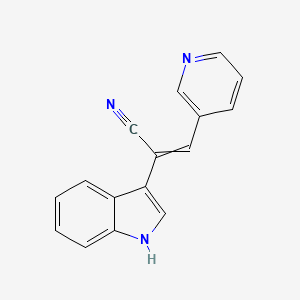



![5-Tert-butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B12429953.png)

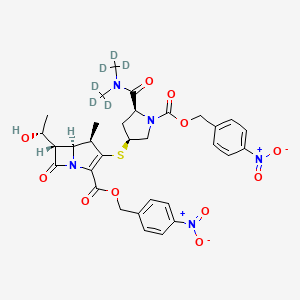
![2,6-Dichloro-3-[(2-methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B12429981.png)
